molecular formula C7H6FNO3 B12098450 3-Fluoro-4-methyl-2-nitrophenol

3-Fluoro-4-methyl-2-nitrophenol

Cat. No.: B12098450
M. Wt: 171.13 g/mol
InChI Key: HAXFSZNBOBZOMH-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-2-nitrophenol is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methyl-2-nitrophenol typically involves the nitration of 3-fluoro-4-methylphenol. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methyl-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-4-methyl-2-nitrophenol is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their antitubercular activity , with studies indicating potent effects against Mycobacterium tuberculosis. For instance, derivatives such as 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide exhibited minimum inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains .

Case Study: Antitubercular Activity

CompoundMIC against M. tuberculosis (µg/mL)
3m4
3e64
3p64

This research highlights the potential of this compound derivatives in developing new antitubercular agents.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying phenolic compounds. It enhances the accuracy of environmental monitoring by providing reliable results in various analytical methods . Its ability to participate in redox reactions makes it valuable for assessing the presence of other phenolic substances in complex mixtures.

Agrochemical Production

The compound plays a significant role in formulating herbicides and pesticides, contributing to effective crop protection solutions. Its chemical properties allow it to act as an active ingredient that can target specific pathways in pests while minimizing harm to non-target organisms . This application is critical in modern agricultural practices where selective herbicides are essential.

Material Science

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance. This application benefits industries that require durable materials capable of withstanding harsh environmental conditions . The compound's unique structure allows it to improve the performance characteristics of various polymers.

Biological Research

Research into the biological activities of this compound has revealed its potential as an antiseptic and germicide. In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains, making it a candidate for disinfectants and sterilants .

Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These findings suggest that this compound could be developed further for therapeutic applications, particularly in antimicrobial treatments.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-methyl-2-nitrophenol is unique due to the combined presence of the fluorine, methyl, and nitro groups on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

3-Fluoro-4-methyl-2-nitrophenol (FMNP) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the phenolic ring. The unique positioning of these groups influences its chemical reactivity and biological activity. The synthesis of FMNP typically involves the nitration of 3-fluoro-4-methylphenol, followed by purification processes to obtain the desired compound in high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antiseptic and germicide . For instance, one study highlighted that FMNP showed significant inhibitory effects on Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.5 µg/mL, comparable to established antibiotics like vancomycin .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Antitubercular Activity

In addition to its antibacterial effects, FMNP derivatives have been explored for their antitubercular activity . A study synthesized several derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, revealing that some compounds exhibited potent activity against Mycobacterium tuberculosis with MIC values as low as 4 µg/mL . Notably, compound 3m , a derivative of FMNP, demonstrated efficacy against rifampicin-resistant strains.

Compound MIC against M. tuberculosis (µg/mL)
3m4
3e64
3p64

The mechanism by which FMNP exerts its biological effects involves interactions with specific molecular targets within microbial cells. The nitro group can participate in redox reactions, while the fluorine atom enhances the compound's reactivity and binding affinity to various enzymes and receptors. This dual action may contribute to its broad-spectrum antimicrobial activity.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study involving various nitrophenol derivatives found that FMNP exhibited superior antimicrobial activity compared to other structurally similar compounds, indicating its potential as a lead compound for further development in antimicrobial therapies .
  • Safety Profile : In vitro assessments of FMNP's cytotoxicity revealed a favorable safety profile in Vero cell lines, suggesting that it may be a viable candidate for therapeutic applications without significant toxicity .
  • Structural Activity Relationship (SAR) : Ongoing research into the SAR of FMNP and its derivatives has provided insights into how modifications to the chemical structure can enhance or diminish biological activity. For example, substituting different functional groups at specific positions on the phenolic ring has been shown to affect both antimicrobial efficacy and selectivity .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

3-fluoro-4-methyl-2-nitrophenol

InChI

InChI=1S/C7H6FNO3/c1-4-2-3-5(10)7(6(4)8)9(11)12/h2-3,10H,1H3

InChI Key

HAXFSZNBOBZOMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])F

Origin of Product

United States

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